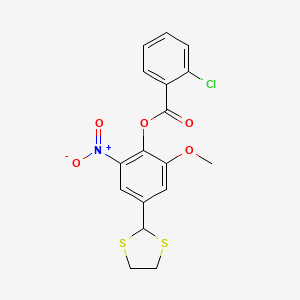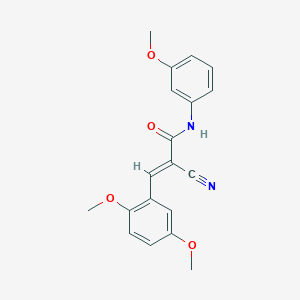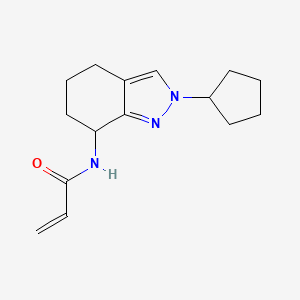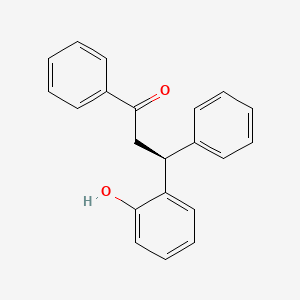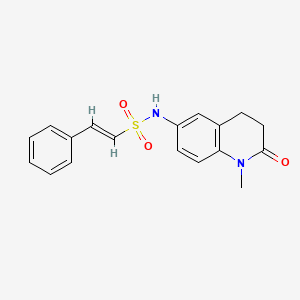
(E)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the development and function of B cells.
作用机制
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell development and function. It is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B cells. (E)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethenesulfonamide binds to the ATP-binding site of BTK, thereby inhibiting its kinase activity. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in cell survival, proliferation, and differentiation.
生化和生理效应
(E)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethenesulfonamide has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of other anticancer agents. It has also been shown to reduce the number of B cells and plasma cells in the peripheral blood and bone marrow of patients with B-cell malignancies. In addition, (E)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethenesulfonamide has been shown to inhibit the production of cytokines and chemokines, which are involved in the inflammatory response.
实验室实验的优点和局限性
(E)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethenesulfonamide is a potent and selective inhibitor of BTK, which makes it an attractive target for the treatment of B-cell malignancies. It has been shown to have good pharmacokinetic properties and is well tolerated in animal and human studies. However, the use of (E)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethenesulfonamide in lab experiments may be limited by its cost and availability. In addition, the use of (E)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethenesulfonamide may require specialized equipment and expertise, which may not be available in all labs.
未来方向
There are several future directions for the development and application of (E)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethenesulfonamide. One direction is to explore the use of (E)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethenesulfonamide in combination with other anticancer agents, such as immune checkpoint inhibitors or chemotherapy. Another direction is to investigate the potential of (E)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethenesulfonamide in the treatment of autoimmune diseases, such as rheumatoid arthritis or lupus. In addition, the development of new BTK inhibitors with improved pharmacokinetic properties and selectivity may provide new opportunities for the treatment of B-cell malignancies.
合成方法
The synthesis of (E)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethenesulfonamide involves a multi-step process that starts with the synthesis of 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline. This intermediate is then reacted with 2-phenylethene-1-sulfonyl chloride to form the final product. The yield of the synthesis process is around 40%, and the purity of the final product is over 99%. The synthesis method has been optimized to ensure reproducibility and scalability for large-scale production.
科学研究应用
(E)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethenesulfonamide has been extensively studied in preclinical and clinical studies for the treatment of various types of cancer, including B-cell lymphomas, chronic lymphocytic leukemia, and multiple myeloma. In vitro studies have shown that (E)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethenesulfonamide inhibits BTK activity and downstream signaling pathways, leading to the induction of apoptosis in cancer cells. In vivo studies have demonstrated that (E)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethenesulfonamide has potent antitumor activity and can enhance the efficacy of other anticancer agents.
属性
IUPAC Name |
(E)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-20-17-9-8-16(13-15(17)7-10-18(20)21)19-24(22,23)12-11-14-5-3-2-4-6-14/h2-6,8-9,11-13,19H,7,10H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJVVWJIFBBTOF-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

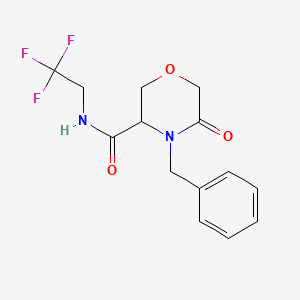

![2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2479240.png)
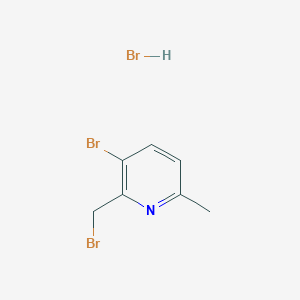
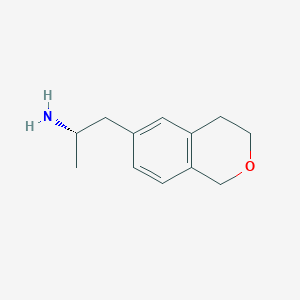
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2479245.png)
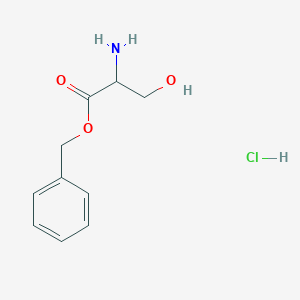
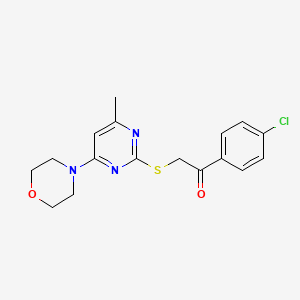
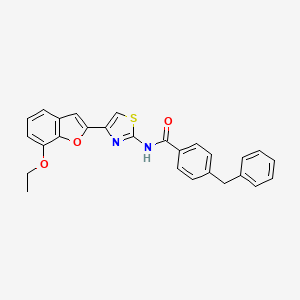
![5-(3-chloro-4-fluorophenyl)-1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2479253.png)
